

# Safety and Toxicity Profile of 20(R)-Notoginsenoside R2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | 20(R)-Notoginsenoside R2 |           |
| Cat. No.:            | B149817                  | Get Quote |

Disclaimer: This document summarizes the currently available scientific literature regarding the safety and toxicity of **20(R)-Notoginsenoside R2**. It is intended for researchers, scientists, and drug development professionals. A significant portion of the available data does not differentiate between the 20(R) and 20(S) epimers of Notoginsenoside R2, referring to it as "Notoginsenoside R2" (NGR2) or a mixture of both. Furthermore, formal, standardized toxicological studies determining key metrics such as LD50, and assessing genotoxicity, carcinogenicity, and reproductive toxicity for **20(R)-Notoginsenoside R2** are largely absent from the public domain. The information presented herein should be interpreted with these limitations in mind.

# **Executive Summary**

**20(R)-Notoginsenoside R2** is a naturally occurring saponin found in Panax notoginseng. While it is investigated for various therapeutic properties, a comprehensive and standardized safety and toxicity profile is not well-established in publicly accessible scientific literature. Safety Data Sheets (SDS) for **20(R)-Notoginsenoside R2** consistently report no available data for key toxicological endpoints such as acute toxicity, skin and eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[1][2].

Some preclinical studies on Notoginsenoside R2 (epimer not always specified) provide preliminary insights. An in vivo study in rats indicated that repeated intragastric administration of Notoginsenoside R2 can induce colonic microvascular injuries[3]. Conversely, a study in a diabetic mouse model suggested no hepatotoxicity at therapeutic doses. The lack of



comprehensive, standardized toxicological data necessitates a cautious approach in any potential therapeutic application and underscores the need for further rigorous safety evaluation.

## **Quantitative Toxicity Data**

Due to the limited availability of specific toxicity studies on **20(R)-Notoginsenoside R2**, a comprehensive quantitative data summary is not possible. The following table highlights the lack of data for key toxicological parameters and includes observations from a study on a mixture of Notoginsenoside R2 epimers.

Table 1: Summary of Available Toxicological Data for Notoginsenoside R2



| Parameter                            | Test System             | Route of<br>Administratio<br>n          | Dosage/Con centration                   | Results                                                                                     | Reference |
|--------------------------------------|-------------------------|-----------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Acute Oral<br>Toxicity<br>(LD50)     | Data not<br>available   | Oral                                    | Not<br>applicable                       | No data<br>available                                                                        | [1][2]    |
| Acute Dermal<br>Toxicity             | Data not<br>available   | Dermal                                  | Not<br>applicable                       | No data<br>available                                                                        | [1][2]    |
| Acute<br>Inhalation<br>Toxicity      | Data not<br>available   | Inhalation No data applicable available |                                         |                                                                                             | [1][2]    |
| Skin<br>Corrosion/Irrit<br>ation     | Data not<br>available   | Not<br>applicable                       | Not<br>applicable                       | No data<br>available                                                                        | [1][2]    |
| Serious Eye<br>Damage/Irrita<br>tion | Data not<br>available   | Not<br>applicable                       | Not<br>applicable                       | No data<br>available                                                                        | [1][2]    |
| Germ Cell<br>Mutagenicity            | Data not<br>available   | Not<br>applicable                       | Not<br>applicable                       | No data<br>available                                                                        | [1][2]    |
| Carcinogenici<br>ty                  | Data not<br>available   | Not<br>applicable                       | Not<br>applicable                       | No data<br>available                                                                        | [1][2]    |
| Reproductive<br>Toxicity             | Data not<br>available   | Not<br>applicable                       | Not<br>applicable                       | No data<br>available                                                                        | [1][2]    |
| Sub-chronic<br>Toxicity              | Sprague-<br>Dawley Rats | Intragastric                            | 5.0, 10.0, and<br>20.0 μM for 7<br>days | Induced inflammatory injuries in the colonic mucosa and microvessels. Increased mucosal and | [3]       |



|                               |            |      |                                       | vascular<br>permeability.                                                            |     |
|-------------------------------|------------|------|---------------------------------------|--------------------------------------------------------------------------------------|-----|
| Hepatotoxicit<br>y Assessment | db/db mice | Oral | 20 and 40<br>mg/kg/day for<br>8 weeks | No apparent<br>liver toxicity<br>as indicated<br>by normal<br>ALT and AST<br>levels. | [4] |

# Experimental Protocols In Vivo Study of Colonic Microvascular Injuries Induced by Notoginsenoside R2

This section details the methodology from the study that observed adverse effects of Notoginsenoside R2 on the colonic microvasculature in rats[3].

- Test System: Sprague-Dawley (SD) rats.
- Test Substance: Notoginsenoside R2 (NGR2).
- Administration: Intragastric administration for 7 consecutive days.
- Dose Groups:
  - Control group: Normal Saline (NS).
  - Low-dose group: 5.0 μM NGR2.
  - Medium-dose group: 10.0 μM NGR2.
  - High-dose group: 20.0 μM NGR2.
- Evaluations:
  - Histopathology: Colonic tissues were examined under an inverted microscope to observe and evaluate colonic histopathology and microvessel density (MVD).



- Mucosal and Vascular Permeability: Colonic mucosal permeability (MP) was evaluated by measuring the transmittance of FD-4, and vascular permeability (VP) was assessed by measuring the vascular leakage of Evans blue.
- Serum Biomarkers: Serum levels of IL-2, TNF-α, IL-4, IL-10, VEGFA165, and VEGFA121 were detected using ELISA.

The following diagram illustrates the experimental workflow of this study.





Click to download full resolution via product page

Experimental workflow for assessing NGR2-induced colonic injury.



## **Signaling Pathways and Mechanisms of Toxicity**

While comprehensive toxicological mechanisms for **20(R)-Notoginsenoside R2** are not elucidated, some studies on Notoginsenoside R2 (epimer unspecified) have implicated its interaction with specific signaling pathways. These interactions may be relevant to both its therapeutic effects and potential toxicities.

### Rap1GAP/PI3K/Akt Signaling Pathway

One study has suggested that Notoginsenoside R2 induces colonic mucosal microvascular injuries by blocking the Rap1GAP/PI3K/Akt signaling pathway. This pathway is crucial for processes like cell proliferation and angiogenesis[2][3]. The inhibition of this pathway by NGR2 was observed to reduce cell viability, proliferation, and tube formation in primary human umbilical vein endothelial cells (pHUVECs) in vitro[3].

The following diagram illustrates the proposed inhibitory effect of Notoginsenoside R2 on the Rap1GAP/PI3K/Akt signaling pathway.





Click to download full resolution via product page

Inhibition of the Rap1GAP/PI3K/Akt pathway by Notoginsenoside R2.

### **PI3K/AKT/mTOR Signaling Pathway**

In the context of cancer cells, a mixture of 20(S/R)-Notoginsenoside R2 has been shown to inhibit the proliferation of H22 hepatoma cells and promote apoptosis by blocking the PI3K/AKT/mTOR signaling pathway[5][6]. This pathway is a critical regulator of cell growth, survival, and metabolism.

The following diagram depicts the inhibition of the PI3K/AKT/mTOR pathway by 20(S/R)-Notoginsenoside R2.





Click to download full resolution via product page

Blockade of the PI3K/AKT/mTOR pathway by 20(S/R)-Notoginsenoside R2.

# **Knowledge Gaps and Future Directions**

The current body of scientific literature presents a significant gap in the understanding of the safety and toxicity profile of **20(R)-Notoginsenoside R2**. To address this, the following studies are recommended:

- Acute Toxicity Studies: Determination of LD50 values through oral, dermal, and inhalation routes in rodent models.
- Sub-chronic and Chronic Toxicity Studies: Repeated dose toxicity studies (e.g., 28-day and 90-day studies) in rodents to identify potential target organs and establish a No-Observed-



Adverse-Effect Level (NOAEL).

- Genotoxicity Assays: A battery of tests including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay, and in vivo micronucleus test to assess mutagenic and clastogenic potential.
- Carcinogenicity Bioassays: Long-term studies in two rodent species to evaluate carcinogenic potential.
- Reproductive and Developmental Toxicity Studies: Evaluation of potential effects on fertility, and embryonic, fetal, and postnatal development.
- Safety Pharmacology Studies: Assessment of effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
- Epimer-Specific Studies: Future research should clearly distinguish between the 20(R) and 20(S) epimers of Notoginsenoside R2 to provide a more accurate understanding of their individual biological activities and safety profiles.

In conclusion, while **20(R)-Notoginsenoside R2** holds potential as a therapeutic agent, the lack of comprehensive safety and toxicity data is a major impediment to its clinical development. A systematic and rigorous toxicological evaluation in accordance with international guidelines is essential to characterize its safety profile and enable informed risk assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 20(R)-Notoginsenoside R2 Safety Data Sheet [chemicalbook.com]
- 2. Notoginsenoside R2 Safety Data Sheet [chemicalbook.com]
- 3. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway PMC [pmc.ncbi.nlm.nih.gov]







- 4. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and Toxicity Profile of 20(R)-Notoginsenoside R2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149817#safety-and-toxicity-profile-of-20-r-notoginsenoside-r2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com